molecular formula C17H21NO2 B1385458 4-Isopropoxy-N-(2-phenoxyethyl)aniline CAS No. 1040692-24-7

4-Isopropoxy-N-(2-phenoxyethyl)aniline

Cat. No. B1385458
CAS RN: 1040692-24-7
M. Wt: 271.35 g/mol
InChI Key: FFBYAIDZPITIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropoxy-N-(2-phenoxyethyl)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C17H21NO2 and a molecular weight of 271.35 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.35 and a molecular formula of C17H21NO2 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Liquid Crystalline Properties

One of the notable scientific research applications of compounds related to 4-Isopropoxy-N-(2-phenoxyethyl)aniline is in the study of liquid crystalline properties. For example, Sakagami, Koga, and Takase (2002) synthesized a series of 4-isopropyl- and 4-isopropoxy-N-(4-n-alkoxysalicylidene)anilines, finding that those with an isopropoxy substituent exhibited enantiotropic nematic phases, a characteristic of liquid crystals (Sakagami, Koga, & Takase, 2002).

Vibrational, Geometrical, and Electronic Properties

Research by Finazzi et al. (2003) focused on the vibrational, geometrical, and electronic properties of N-(2-phenoxyethyl)aniline and its derivatives through infrared spectroscopic studies and theoretical calculations. This research contributes to understanding the molecular structure and behavior of such compounds (Finazzi et al., 2003).

Method for N-Phenoxyethylation

Romanelli et al. (2000) explored new reaction conditions for the preparation of N-(2-phenoxyethyl)anilines, contributing to the methodology in synthetic chemistry and the synthesis of heterocyclic compounds (Romanelli et al., 2000).

Catalytic Oxidation

Zhang et al. (2009) studied the use of Fe3O4 magnetic nanoparticles for the catalytic oxidation of phenolic and aniline compounds. This research is significant for environmental applications like the removal of pollutants (Zhang et al., 2009).

Detection of Biomarkers in Urine

Jin and Yan (2021) developed a bi-functionalized luminescent metal-organic framework for the detection of 4-Aminophenol, a biomarker of aniline in urine. This highlights the application of such compounds in biomedical diagnostics (Jin & Yan, 2021).

Electrochemical Copolymerization

Mu (2004) investigated the electrochemical copolymerization of aniline and o-aminophenol. This research is pertinent to the development of novel materials with potential applications in electronics and sensors (Mu, 2004).

Safety and Hazards

The safety and hazards associated with 4-Isopropoxy-N-(2-phenoxyethyl)aniline are not specified in the sources I have accessed. It’s important to note that this compound is for research use only and not intended for diagnostic or therapeutic use .

properties

IUPAC Name

N-(2-phenoxyethyl)-4-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-14(2)20-17-10-8-15(9-11-17)18-12-13-19-16-6-4-3-5-7-16/h3-11,14,18H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBYAIDZPITIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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